molecular formula C7H4BrFN2 B1291569 6-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 474709-06-3

6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No. B1291569
Key on ui cas rn: 474709-06-3
M. Wt: 215.02 g/mol
InChI Key: XCCQWSWEMFBIEU-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

Prepared from 5-bromo-3-fluoro-pyridin-2-ylamine (example C.29 step 3) (3.1 g, 15.7 mmol) and bromoacetaldehyde diethyl acetal (90%, 4.86 mL, 31.3 mmol) as described in example C.20 step 1. Obtained the title compound as a light brown solid (3.0 g, 89%). MS (ISP) 215.1 [(M+H)+], 217.1 [(M+2+H)+].
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.86 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([NH2:8])=[N:6][CH:7]=1.[CH2:10](OC(OCC)CBr)[CH3:11]>>[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]2[N:6]([CH:10]=[CH:11][N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)F
Step Two
Name
Quantity
4.86 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)C=CN2)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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